

# 1-Methoxyquinolin-2(1H)-one molecular weight and formula

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## Compound of Interest

Compound Name: 1-Methoxyquinolin-2(1H)-one

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An In-Depth Technical Guide to **1-Methoxyquinolin-2(1H)-one**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methoxyquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its core molecular data, a detailed synthesis pathway, and the broader biological context of the quinolinone scaffold.

## Core Molecular Data

The fundamental properties of **1-Methoxyquinolin-2(1H)-one** are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	175.18 g/mol	<a href="#">[1]</a>
IUPAC Name	1-methoxyquinolin-2-one	<a href="#">[1]</a>
InChI Key	NCSGPOWDKZUREZ-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	CON1C(=O)C=CC2=CC=CC=C21	<a href="#">[1]</a>

## Experimental Protocols: Synthesis

The primary route for synthesizing **1-Methoxyquinolin-2(1H)-one** is through the O-methylation of its precursor, 1-hydroxyquinolin-2(1H)-one.[\[1\]](#)

### Protocol: O-Methylation of 1-Hydroxyquinolin-2(1H)-one

This procedure details the conversion of 1-hydroxyquinolin-2(1H)-one to the target compound using a methylating agent.[\[1\]](#)

Materials:

- 1-Hydroxyquinolin-2(1H)-one
- Dimethyl sulfate (CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub> or Methyl iodide (CH<sub>3</sub>I)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethylformamide (DMF) or Acetone
- Aqueous solution of ammonia or sodium bicarbonate
- Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

- Stirring and heating apparatus
- TLC or LC-MS for reaction monitoring

#### Methodology:

- Dissolve 1-hydroxyquinolin-2(1H)-one (1.0 equivalent) in a suitable solvent such as DMF or acetone in a round-bottom flask.[\[1\]](#)
- Add a base, such as potassium carbonate (1.5-2.0 equivalents), to the solution.[\[1\]](#)
- Add the methylating agent, for example, dimethyl sulfate (1.1-1.5 equivalents), dropwise to the reaction mixture at room temperature.[\[1\]](#)
- Stir the reaction mixture at room temperature or with gentle heating.[\[1\]](#)
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#)
- Once the reaction is complete, quench the reaction by adding an aqueous solution of ammonia or sodium bicarbonate.[\[1\]](#)
- Extract the product using an appropriate organic solvent.[\[1\]](#)
- Wash the combined organic layers, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.[\[1\]](#)
- Purify the product as necessary, typically via recrystallization or column chromatography.

## Biological and Therapeutic Context

The quinolin-2(1H)-one core, also known as carbostyryl, is a privileged scaffold in medicinal chemistry.[\[2\]](#)[\[3\]](#)[\[4\]](#) Derivatives of this structure have demonstrated a wide array of pharmacological activities.

- **Antimicrobial and Antibacterial Agents:** The quinolone family, which includes quinolinone structures, is famous for its antibacterial properties.[\[5\]](#) Compounds like ciprofloxacin and levofloxacin are clinically used antibiotics.[\[5\]](#)

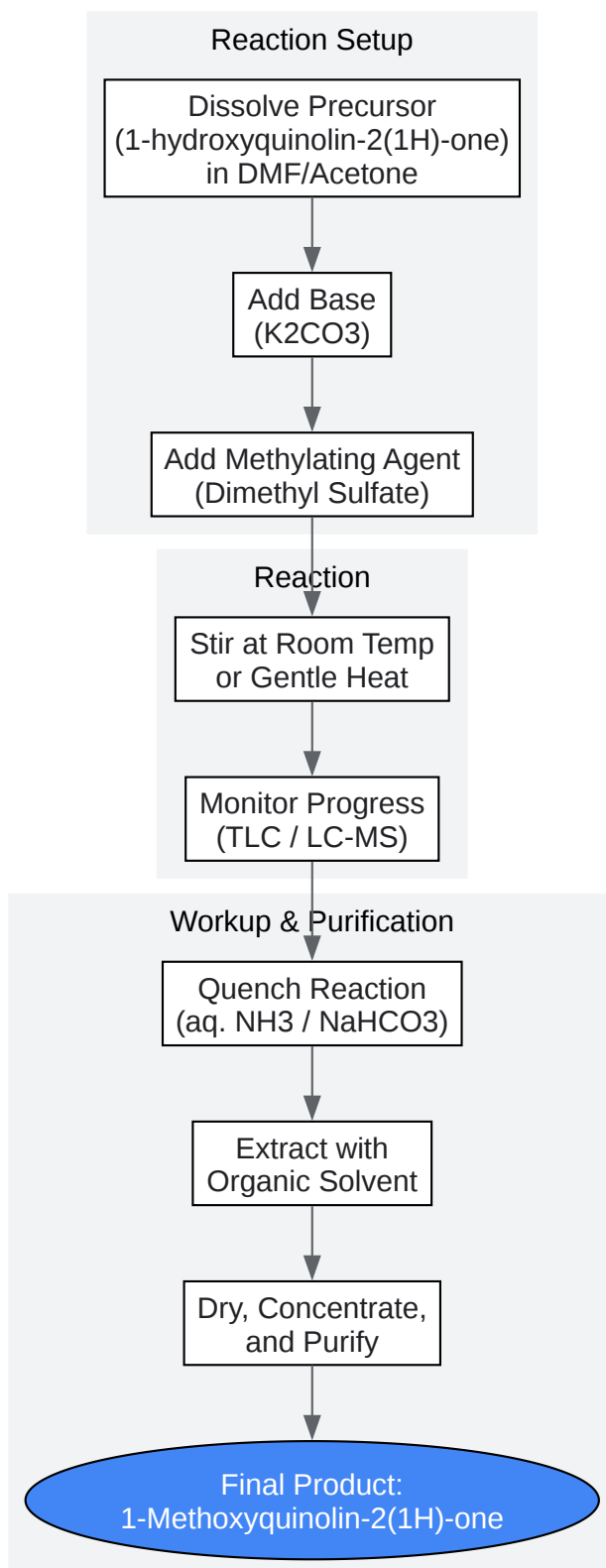
- **Anticancer Activity:** Certain quinolin-2(1H)-one derivatives have emerged as promising anticancer agents by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth, such as VEGFR and PDGFR.[6]
- **Other Therapeutic Areas:** Various derivatives have been developed for treating chronic airway inflammation, ulcers, and psychotic depression.[6]

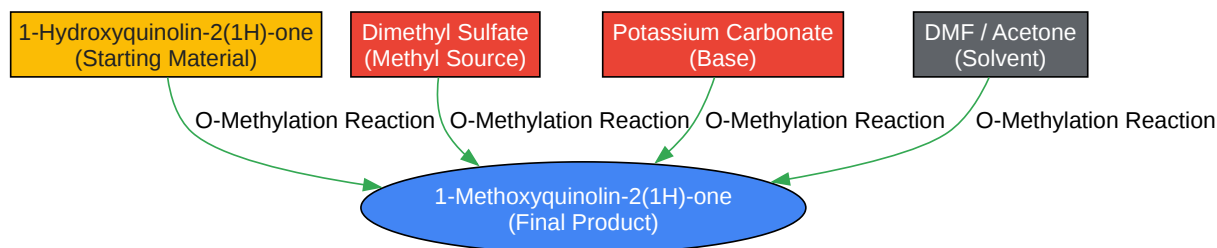
The synthesis and study of specific isomers like **1-Methoxyquinolin-2(1H)-one** are driven by the search for new therapeutic agents with improved efficacy and novel mechanisms of action.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **1-Methoxyquinolin-2(1H)-one**.





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## References

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